Pep2m, myristoylated
Description
Identification as a Cell-Permeable Peptide
A key feature of Pep2m, myristoylated is its capacity to cross the cell membrane, a property conferred by the attachment of a myristoyl group, a 14-carbon saturated fatty acid, to its N-terminus. acs.orgnih.gov This process, known as myristoylation, enhances the lipophilicity of the peptide, facilitating its interaction with and passage through the lipid bilayer of neuronal membranes. acs.orgnih.gov This modification is essential for its function as an experimental tool, as it allows the peptide to be introduced into living cells and to access its intracellular targets. nih.gov Studies have shown that myristoylation is an effective strategy for rendering peptides cell-permeable, and in some cases, may be more efficient than other methods like conjugation to cell-penetrating peptides such as TAT. acs.org
General Application in Molecular Neuroscience Research
In the field of molecular neuroscience, this compound is primarily employed to study the mechanisms underlying synaptic plasticity, the cellular basis for learning and memory. nih.govnih.gov Its ability to disrupt the NSF-GluA2 interaction provides a means to investigate the trafficking of AMPA receptors, a fundamental process in both long-term potentiation (LTP) and long-term depression (LTD). nih.govmedchemexpress.com By observing the physiological and behavioral consequences of applying this compound, researchers can elucidate the role of NSF-dependent AMPA receptor stabilization in these processes. This has made it an invaluable compound in studies exploring the molecular underpinnings of memory formation and consolidation, as well as in research into pathological conditions such as addiction and neurodegenerative diseases where synaptic plasticity is dysregulated. biorxiv.orgnih.gov
Properties
Molecular Formula |
C63H118N18O14S |
|---|---|
Molecular Weight |
1383.8 |
SMILES |
CCCCCCCCCCCCC/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](C(O)=O)([H])CCC(O)=N)([H])C)([H])CC(O)=N)([H])CCCCN)([H])C)([H])C(C)C)([H])CCCCN)([H])CCSC)([H])CCCNC( |
Synonyms |
Alternative Name: myr-pep2m |
Origin of Product |
United States |
Detailed Research Findings
Scientific investigations utilizing Pep2m, myristoylated have yielded significant insights into the molecular basis of synaptic function. Its application has been pivotal in demonstrating the critical role of the NSF-GluA2 interaction in maintaining the synaptic strength and plasticity.
Research has shown that application of myristoylated Pep2m can block the potentiation of AMPA receptors mediated by Protein Kinase M zeta (PKMζ). medchemexpress.com Furthermore, it has been instrumental in demonstrating that this peptide can reverse established late-LTP, highlighting the ongoing importance of the NSF/GluA2-dependent trafficking of AMPA receptors for the maintenance of long-term synaptic potentiation. nih.gov
In studies related to addiction, the infusion of myristoylated Pep2m into the nucleus accumbens core of animal models was found to dose-dependently reduce ethanol-reinforced behavior without affecting locomotion or consumption of a non-alcoholic reward. biorxiv.orgnih.gov This suggests a specific role for GluA2-containing AMPA receptor trafficking in the rewarding effects of ethanol. biorxiv.orgnih.gov
The following tables summarize key findings from studies that have employed this compound:
Molecular Mechanism of Action and Targeted Interactions
Inhibition of Protein Kinase M Zeta (PKMζ) Downstream Targets
The primary mechanism of Myristoylated Pep2m involves the disruption of downstream targets of Protein Kinase M Zeta (PKMζ). medchemexpress.commedchemexpress.comselleckchem.com PKMζ is a persistently active kinase that plays a critical role in the maintenance of long-term potentiation (LTP), a cellular correlate of memory. jneurosci.orgnih.govbiorxiv.org Myristoylated Pep2m acts on a key downstream pathway regulated by PKMζ, specifically the trafficking of AMPA receptors containing the GluR2 subunit. jneurosci.orgjneurosci.org By interfering with this pathway, the peptide effectively blocks the physiological effects of PKMζ on synaptic enhancement. medchemexpress.commedchemexpress.com It is important to note that Myristoylated Pep2m does not directly inhibit PKMζ itself, nor does it prevent its synthesis. medchemexpress.commedchemexpress.com Instead, it targets the molecular machinery that PKMζ utilizes to modify synaptic strength. jneurosci.org
Specific Disruption of N-ethylmaleimide-sensitive Factor (NSF) and Glutamate Receptor Subunit 2 (GluR2/AMPAR) Interactions
The core function of Myristoylated Pep2m is to specifically block the interaction between N-ethylmaleimide-sensitive factor (NSF) and the C-terminal domain of the GluR2 subunit of AMPA receptors. biorxiv.org NSF is a crucial protein involved in membrane fusion events and the regulation of AMPA receptor trafficking. selleckchem.comfrontiersin.org The interaction between NSF and GluR2 is vital for stabilizing AMPA receptors at the synaptic membrane, thereby maintaining synaptic strength. frontiersin.orgpnas.orgfrontiersin.org Myristoylated Pep2m mimics the NSF-binding site on GluR2, acting as a competitive inhibitor and preventing the natural interaction from occurring. jneurosci.org This disruption leads to a decrease in the number of functional AMPA receptors at the synapse. nih.gov
| Finding | Experimental Observation | Reference(s) |
| Blocks PKMζ-mediated potentiation | Bath application of Myristoylated Pep2m (10 μM) prevents AMPA receptor potentiation induced by PKMζ. | medchemexpress.commedchemexpress.comjneurosci.org |
| Reverses late-LTP | The peptide reverses established late-LTP in hippocampal slices. | medchemexpress.comjneurosci.org |
| Reduces AMPA receptor surface expression | Interfering with the NSF-GluR2 interaction leads to a reduction in the number of AMPA receptors on the neuronal surface. | pnas.orguc.pt |
| Activity-dependent rundown of synaptic currents | Blocking the NSF-GluR2 interaction causes a gradual decrease in the amplitude of excitatory postsynaptic currents, a process that is dependent on synaptic activity. | pnas.orgpnas.orgjneurosci.org |
| Does not affect PKMζ synthesis | Myristoylated Pep2m does not inhibit the increase in PKMζ levels that occurs during LTP maintenance. | medchemexpress.commedchemexpress.com |
PKMζ as an Autonomously Active Isozyme of Protein Kinase C (PKC) in Neuronal Signaling
Protein Kinase Mζ (PKMζ) is a unique and persistently active isoform of protein kinase C (PKC). biorxiv.orgbiorxiv.orgnih.gov Unlike other PKC isozymes that require second messengers for their activation, PKMζ lacks a regulatory domain, rendering it constitutively active. nih.govjneurosci.orgresearchgate.net Its synthesis is triggered by the synaptic activity that induces LTP. biorxiv.orgbiorxiv.org Once synthesized, PKMζ's persistent kinase activity is both necessary and sufficient for the maintenance of late-LTP and long-term memory. jneurosci.orgnih.gov This autonomous nature allows PKMζ to act as a long-term molecular switch for memory storage. nih.govbiorxiv.org PKMζ exerts its function by regulating the trafficking of GluA2-containing AMPA receptors, a process that is specifically targeted by Myristoylated Pep2m. nih.govjneurosci.org
Functional Consequences of NSF-GluR2 Interaction Blockade
Disrupting the interaction between NSF and GluR2 with Myristoylated Pep2m has significant functional consequences on synaptic transmission and plasticity. The primary effect is a reduction in the number of AMPA receptors at the postsynaptic membrane, leading to a decrease in synaptic strength. nih.govjneurosci.org This occurs because the NSF-GluR2 interaction is critical for stabilizing AMPA receptors at the synapse and preventing their removal. frontiersin.orgpnas.orgnih.gov
Functionally, this blockade leads to:
A rundown of basal synaptic transmission : Continuous synaptic activity in the presence of the peptide leads to a gradual decrease in excitatory postsynaptic currents. jneurosci.orgjneurosci.org
Reversal of long-term potentiation (LTP) : By disrupting the mechanism that maintains an increased number of synaptic AMPA receptors, Myristoylated Pep2m can erase established LTP. medchemexpress.comjneurosci.org
Impairment of memory consolidation : The NSF-GluR2 interaction is essential for the consolidation of long-term memories, and blocking it can impair this process. jneurosci.org
These functional outcomes underscore the critical role of the NSF-GluR2 interaction in the dynamic regulation of synaptic strength that underlies learning and memory.
Cellular and Subcellular Effects in Neuronal Systems
Modulation of AMPA Receptor (AMPAR) Function and Dynamics
Myristoylated Pep2m exerts its influence on neuronal function primarily by modulating the activity and dynamics of AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system.
Blockade of PKMζ-mediated AMPAR Potentiation
A key action of myristoylated Pep2m is its ability to disrupt the potentiation of AMPA receptors mediated by Protein Kinase Mζ (PKMζ), an atypical isoform of Protein Kinase C. Research has demonstrated that myristoylated Pep2m blocks PKMζ-mediated AMPAR potentiation. medchemexpress.commedchemexpress.comresearchgate.netmedchemexpress.com This inhibitory action is achieved by interfering with the downstream targets of PKMζ, specifically the interaction between N-ethylmaleimide-sensitive factor (NSF) and the GluR2 subunit of the AMPA receptor. medchemexpress.commedchemexpress.com Interestingly, while it blocks the functional effects of PKMζ on AMPARs, myristoylated Pep2m does not prevent the increase in PKMζ levels observed during the maintenance phase of long-term potentiation (LTP), indicating that its mechanism is not at the level of protein synthesis induction. medchemexpress.commedchemexpress.commedchemexpress.com
Reduction of Postsynaptic Currents in CA1 Neurons
In the CA1 region of the hippocampus, an area crucial for learning and memory, myristoylated Pep2m has been shown to reduce postsynaptic currents. biocat.comtargetmol.com This effect is a direct consequence of its interference with AMPAR function at the postsynaptic membrane. By disrupting the NSF/GluR2 interaction, myristoylated Pep2m leads to a decrease in the number of functional AMPA receptors at the synapse, thereby reducing the magnitude of excitatory postsynaptic currents (EPSCs). biocat.comtargetmol.com
Attenuation of AMPA-mediated Currents in Cultured Hippocampal Neurons
The effects of myristoylated Pep2m are not limited to brain slices but are also observed in dissociated cell cultures. In cultured hippocampal neurons, the application of myristoylated Pep2m attenuates AMPA-mediated currents. biocat.comtargetmol.comrndsystems.com This finding from in vitro models further supports the role of this peptide in modulating AMPAR function at a fundamental cellular level. researchgate.net Studies using this preparation have shown that disrupting the NSF-GluR2 interaction with a blocking peptide leads to a rapid decrease in the frequency of AMPA receptor-mediated miniature excitatory postsynaptic currents (mEPSCs), while their amplitude remains unchanged. researchgate.net
Regulation of AMPA Receptor Trafficking and Surface Expression
The modulation of AMPAR function by myristoylated Pep2m is intrinsically linked to its ability to regulate the trafficking and surface expression of these receptors.
Inhibition of NSF/GluR2-mediated AMPAR Trafficking
Myristoylated Pep2m acts as a peptide inhibitor of the interaction between the C-terminus of the GluA2 (also known as GluR2) subunit of the AMPA receptor and the N-ethylmaleimide-sensitive fusion protein (NSF). biocat.comtargetmol.com This interaction is a critical step in the trafficking of GluA2-containing AMPA receptors to the neuronal surface. medchemexpress.commedchemexpress.commedchemexpress.com By blocking this interaction, myristoylated Pep2m effectively inhibits the NSF/GluR2-mediated trafficking of AMPARs. medchemexpress.commedchemexpress.commedchemexpress.comnih.gov This disruption reverses persistent potentiation at synapses, highlighting the importance of this trafficking mechanism in synaptic plasticity. medchemexpress.commedchemexpress.commedchemexpress.com
Impact on AMPA Receptor Surface Expression
A direct consequence of inhibiting NSF/GluR2-mediated trafficking is a reduction in the surface expression of AMPA receptors. biocat.comtargetmol.com Studies have demonstrated that exposure of neurons to a cell-permeant myristoylated form of Pep2m leads to a decrease in the surface levels of endogenous GluR2. nih.gov Viral expression of the peptide has also been shown to reduce the surface expression of AMPA receptors, while the surface expression of NMDA receptors in the same neurons remains unchanged, indicating a degree of specificity for AMPARs. researchgate.net This reduction in surface receptors ultimately underlies the observed decreases in postsynaptic currents and the attenuation of AMPA-mediated responses.
Research Findings on Myristoylated Pep2m
| Experimental Model | Key Finding | Reference(s) |
| Hippocampal Slices | Blocks PKMζ-mediated AMPAR potentiation. | medchemexpress.comresearchgate.net |
| CA1 Neurons | Reduces postsynaptic currents. | biocat.comtargetmol.com |
| Cultured Hippocampal Neurons | Attenuates AMPA-mediated currents. | biocat.comtargetmol.comrndsystems.com |
| Cultured Hippocampal Neurons | Reduces surface expression of AMPA receptors. | researchgate.netnih.gov |
| Hippocampal Slices | Inhibits NSF/GluR2-mediated AMPAR trafficking. | medchemexpress.comnih.gov |
Reversal of Persistent Synaptic Potentiation
Myristoylated Pep2m, a cell-permeable peptide, has been identified as a significant tool in neuroscience for its ability to reverse persistent synaptic potentiation. This peptide functions by disrupting the crucial interaction between the N-ethylmaleimide-sensitive factor (NSF) and the C-terminus of the AMPA receptor subunit GluA2. rndsystems.com This interaction is a key downstream process regulated by the persistently active kinase, Protein Kinase M zeta (PKMζ), which is integral to the maintenance of late-phase long-term potentiation (L-LTP). nih.govnih.gov
Research has demonstrated that blocking the NSF/GluA2 interaction with myristoylated Pep2m can reverse established L-LTP. nih.gov In studies using hippocampal slices, the application of myristoylated Pep2m hours after the induction of LTP was shown to return the potentiated synaptic pathway to its baseline state, without affecting a separate, non-potentiated pathway. nih.gov This reversal is attributed to the blockade of the expression mechanism of PKMζ-mediated synaptic potentiation, which involves the trafficking and stabilization of GluA2-containing AMPA receptors at the postsynaptic membrane. nih.govresearchgate.net By interfering with this process, myristoylated Pep2m effectively erases the persistent synaptic enhancement that characterizes L-LTP. nih.govjneurosci.org
Effects on Synaptic Tagging and Capture Mechanisms
The "synaptic tagging and capture" hypothesis posits that a strong stimulus at one synapse can generate plasticity-related proteins (PRPs) that can be captured by other, weakly stimulated synapses that have been "tagged," leading to the consolidation of potentiation at these weaker synapses as well. nih.govcaltech.edu PKMζ is considered a critical PRP in this process. nih.govplos.org
Myristoylated Pep2m has been instrumental in elucidating the molecular underpinnings of this phenomenon. Studies have shown that blocking the NSF/GluR2-mediated trafficking of AMPA receptors with myristoylated Pep2m reverses persistent potentiation not only at the strongly stimulated synapses but also at the weakly stimulated synapses that have undergone synaptic tagging and capture. nih.govmedchemexpress.commedchemexpress.com This indicates that the PKMζ-dependent trafficking of AMPA receptors via the NSF/GluR2 interaction is the captured mechanism that stabilizes potentiation at tagged sites. nih.govnih.gov The application of a PKMζ inhibitor has a similar effect, preventing the maintenance of potentiation in both strongly and weakly tetanized pathways, highlighting the specificity of PKMζ's role in the process. nih.gov These findings support the model where PKMζ acts as a key PRP, and its downstream effect on AMPA receptor trafficking via NSF/GluR2 is essential for the persistence of potentiation at all tagged synapses. nih.govnih.gov
Differential Effects on Long-Term Potentiation (LTP) Maintenance versus Expression
A critical distinction in synaptic plasticity is the difference between the maintenance of LTP (the ongoing signaling that keeps the synapse in a potentiated state) and the expression of LTP (the physical manifestation of that potentiation, i.e., enhanced synaptic transmission). Myristoylated Pep2m has helped to dissect these two components.
The maintenance of L-LTP is critically dependent on the de novo synthesis and persistent activity of PKMζ. nih.govjneurosci.org Research shows that the application of myristoylated Pep2m does not block the increase in PKMζ levels that occurs during LTP maintenance. nih.govmedchemexpress.comresearchgate.net This indicates that the peptide does not interfere with the core maintenance signal itself, which is the synthesis of the PKMζ kinase. nih.govresearchgate.net
However, myristoylated Pep2m potently blocks the expression of LTP persistence. nih.gov The expression of L-LTP relies on the trafficking of AMPA receptors to the synapse, a process directed by PKMζ. nih.govnih.gov Specifically, myristoylated Pep2m prevents the LTP-associated increase of GluA2 and GluA3 subunits in synaptosomal fractions. nih.govresearchgate.net While it does not have a significant effect on the initial phase of potentiation (within the first 15 minutes), it effectively prevents the persistence of LTP when measured an hour or more after induction. nih.gov This demonstrates that myristoylated Pep2m specifically targets the downstream trafficking mechanism that allows the potentiated state to be expressed as enhanced synaptic strength, rather than the upstream synthesis of the maintenance protein PKMζ. nih.govoup.com
In Vitro Research Methodologies and Findings
Application in Cultured Neuronal Systems
Cultured neuronal systems provide a controlled environment to investigate the cellular and molecular effects of myristoylated Pep2m. Research using primary hippocampal neuron cultures has demonstrated that the peptide effectively reduces the surface expression of AMPA receptors. rndsystems.comtocris.comresearchgate.net
One key methodological approach involves the infusion of Pep2m into cultured hippocampal neurons. researchgate.net Studies using this technique revealed a significant and rapid decrease in the frequency of AMPA receptor-mediated miniature excitatory postsynaptic currents (mEPSCs), while the amplitude of these currents remained unchanged. researchgate.net This finding suggests that the disruption of the NSF-GluR2 interaction leads to a reduction in the number of functional AMPA receptors at the synapse, rather than altering the function of the remaining receptors. researchgate.net In these experiments, NMDA receptor-mediated mEPSCs were not affected, highlighting the specificity of Pep2m for the AMPA receptor pathway. researchgate.net
Other studies have used a cell-permeant, myristoylated form of Pep2m to investigate its role in pathological conditions. For instance, in cultured neurons expressing the unedited, calcium-permeable GluR2Q subunit, which can induce excitotoxicity, myristoylated Pep2m was found to decrease the surface levels of these toxic receptors. nih.gov This action consequently reduced the associated neuronal death, demonstrating that interfering with GluR2 trafficking can mitigate its potential toxicity. nih.gov
Table 1: Effects of Pep2m in Cultured Neuronal Systems
| Experimental Model | Methodology | Key Finding | Reference |
|---|---|---|---|
| Cultured Hippocampal Neurons | Peptide Infusion & Electrophysiology (mEPSCs) | Decreased frequency, but not amplitude, of AMPA-mEPSCs. No effect on NMDA-mEPSCs. | researchgate.net |
| Cultured Hippocampal Neurons | Viral Vector Expression & Immunocytochemistry | Reduced surface expression of GluA2-containing AMPA receptors. No change in NMDA receptor surface expression. | researchgate.net |
| Cultured Neurons | Application of Myristoylated Pep2m | Reduced AMPA-mediated currents and AMPA receptor surface expression. | rndsystems.comtocris.com |
| Cultured Neurons Expressing GluR2Q | Application of Myristoylated Pep2m & Toxicity Assay | Decreased surface levels of GluR2Q and reduced its neurotoxicity. | nih.gov |
Investigations Utilizing Hippocampal Slice Preparations
Acute hippocampal slice preparations are a widely used ex vivo model that preserves the complex neural circuitry of the hippocampus, making them ideal for studying synaptic plasticity phenomena like long-term potentiation (LTP). jneurosci.orgecocyte.net Myristoylated Pep2m has been applied to hippocampal slices to dissect the role of NSF-GluR2-dependent AMPA receptor trafficking in these processes. jneurosci.orgnih.gov
In a typical experiment, hippocampal slices (often 400 μm thick) are prepared and maintained in oxygenated artificial cerebrospinal fluid (aCSF). jneurosci.org After a recovery period, stable synaptic responses are recorded, and LTP can be induced by high-frequency electrical stimulation (tetanization) of afferent pathways, such as the Schaffer collaterals projecting to the CA1 region. jneurosci.org
Studies have shown that bath application of myristoylated Pep2m to hippocampal slices effectively reverses established late-phase LTP (L-LTP). jneurosci.org For example, after L-LTP was induced and maintained for several hours, the application of myristoylated Pep2m caused the potentiated synaptic responses to return to baseline levels. jneurosci.org This effect was specific to the potentiated pathway, as a second, non-stimulated pathway recorded simultaneously within the same slice was unaffected. jneurosci.org Importantly, an inactive, scrambled version of the myristoylated peptide had no effect on L-LTP, confirming the sequence-specific action of Pep2m. jneurosci.org
These findings indicate that the continuous trafficking of GluA2-containing AMPA receptors, mediated by the NSF-GluR2 interaction, is necessary for the maintenance of L-LTP. jneurosci.org Further investigations have explored the relationship between Pep2m's effects and the protein kinase M zeta (PKMζ), a key molecule in LTP maintenance. jneurosci.orgmedchemexpress.com Research has shown that while myristoylated Pep2m blocks the synaptic potentiation mediated by PKMζ, it does not prevent the increase in PKMζ synthesis that occurs during LTP. jneurosci.orgmedchemexpress.commedchemexpress.com This places the NSF-GluR2 interaction downstream of PKMζ in the signaling cascade that maintains long-term memory traces. jneurosci.orgmedchemexpress.com
Table 2: Findings from Hippocampal Slice Investigations with Myristoylated Pep2m
| Experimental Focus | Methodology | Key Finding | Reference |
|---|---|---|---|
| Late-Phase Long-Term Potentiation (L-LTP) | Bath application of myr-Pep2m to tetanized CA1 synapses. | Reversed established L-LTP, returning potentiated responses to baseline. | jneurosci.org |
| Specificity Control | Application of a scrambled myr-peptide. | The scrambled peptide had no effect on L-LTP. | jneurosci.org |
| Interaction with PKMζ | Application of myr-Pep2m during LTP maintenance. | Did not block the increase in PKMζ synthesis associated with LTP. | jneurosci.orgmedchemexpress.commedchemexpress.com |
| AMPAR Trafficking | Pre-incubation with myr-Pep2m before L-LTP induction. | Blocked the trafficking and stabilization of GluA2 subunits at the synapse. | nih.gov |
Electrophysiological and Biochemical Approaches in Mechanistic Studies
A combination of electrophysiological and biochemical techniques has been crucial for defining the precise mechanism of action of myristoylated Pep2m. These approaches have confirmed that the peptide's primary effect is the disruption of the physical interaction between NSF and the C-terminus of the GluA2 AMPA receptor subunit. nih.govresearchgate.net
Electrophysiological Approaches: Whole-cell patch-clamp recording is a primary tool used to measure the electrical activity of individual neurons. nih.govjneurosci.org In cultured neurons, this technique was used to demonstrate that Pep2m selectively reduces the frequency of AMPA-mediated mEPSCs, providing direct evidence for a reduction in the number of active synapses or a decrease in the probability of presynaptic vesicle release. researchgate.net In hippocampal slices, whole-cell recordings confirmed that postsynaptic perfusion of Pep2m could prevent the potentiation of AMPA receptor responses typically induced by PKMζ. jneurosci.org Field potential recordings, which measure the collective activity of a population of neurons, have been used to show that blocking the NSF-GluR2 interaction with myristoylated Pep2m erases L-LTP, a cellular correlate of memory. jneurosci.orgnih.gov
Biochemical Approaches: Biochemical methods have provided direct visualization and quantification of the molecular changes induced by Pep2m.
Immunocytochemistry and Surface Labeling: In these experiments, antibodies specific to receptor subunits (e.g., GluA2, NR1) are used to label their targets on the surface of living, non-permeabilized neurons. researchgate.net This approach has visually confirmed that expressing Pep2m leads to a marked decrease in surface clusters of GluA2, while surface NMDA receptors remain unaffected. researchgate.net
Western Blotting: This method is used to measure the total amount of a specific protein in a sample. biorxiv.org Western blot analysis of hippocampal slice lysates has been used to show that myristoylated Pep2m does not affect the synthesis of proteins like PKMζ during LTP, helping to position the NSF-GluR2 interaction within the broader signaling pathway. jneurosci.org
Together, these electrophysiological and biochemical studies provide a comprehensive picture of how myristoylated Pep2m functions. It acts as a specific inhibitor of the NSF-GluR2 interaction, which in turn prevents the trafficking and stabilization of GluA2-containing AMPA receptors at the postsynaptic membrane, ultimately leading to a reduction in synaptic strength and the reversal of long-term synaptic plasticity. researchgate.netjneurosci.orgnih.gov
Pre Clinical Research Paradigms and Biological Outcomes
Neurophysiological Studies in Animal Models
The formalin test is a widely used model to assess nociceptive responses in animals. Studies have shown that the administration of myristoylated Pep2m can influence these responses. Specifically, intrathecal injection of myristoylated Pep2m has been observed to increase paw withdrawal thresholds in the formalin test in both male and female rats. medchemexpress.comnih.govmedchemexpress.commedchemexpress.com However, other research indicates that inhibition of the downstream targets of PKMζ, such as the NSF/GluA2 interaction by myristoylated Pep2m, did not have an effect on the formalin response in either sex. nih.govnih.gov
It is important to note that the formalin test induces a biphasic pain response, with the late phase being dependent on spinal plasticity. nih.gov While some studies suggest that PKMζ and its downstream pathways are crucial for this plasticity, the precise effects of myristoylated Pep2m in this model appear to be complex and may depend on various experimental factors. nih.govnih.gov
Paw withdrawal threshold (PWT) is a key measure of mechanical allodynia, a condition where non-painful stimuli are perceived as painful. Research has demonstrated that myristoylated Pep2m can significantly increase PWTs in animal models of pain. medchemexpress.commedchemexpress.commedchemexpress.comapp17.com For instance, in rats with established mechanical allodynia induced by intramuscular acidic saline injections, intrathecal administration of myristoylated Pep2m reversed the allodynia in both male and female animals. nih.govnih.gov This suggests that the NSF/GluA2 interaction is a critical point of convergence for pain pathways in both sexes. nih.govnih.gov
Furthermore, studies using a hyperalgesic priming model, where an initial injury leads to a prolonged state of sensitization, have shown that disrupting the NSF/GluA2 interaction with myristoylated Pep2m can prevent the development of mechanical allodynia. nih.gov This effect was observed when the peptide was administered following the initial priming stimulus. nih.gov
Table 1: Effect of Myristoylated Pep2m on Paw Withdrawal Thresholds (PWTs)
| Animal Model | Condition | Treatment | Outcome on PWTs | Sex |
|---|---|---|---|---|
| Rat | Formalin Test | Myristoylated Pep2m (intrathecal) | Increase | Male & Female |
| Rat | Intramuscular Acidic Saline | Myristoylated Pep2m (intrathecal) | Reversal of allodynia (Increase) | Male & Female |
| Rat | Hyperalgesic Priming (IL-6/PGE2) | Myristoylated Pep2m | Prevention of mechanical allodynia | Male |
Assessment of Nociceptive Responses (e.g., Formalin Test)
Exploration of Contributions to Neurological Sensitization
Neurological sensitization, particularly central sensitization in the spinal cord, is a key mechanism underlying chronic pain. nih.govimrpress.com It involves an amplification of neural signaling within the central nervous system, leading to pain hypersensitivity. nih.gov Atypical PKC isoforms, including PKMζ, are thought to play a significant role in maintaining this state of sensitization. nih.govnih.gov
Emerging research has highlighted significant sex differences in the molecular pathways that contribute to the maintenance of nociceptive sensitization. While the inhibition of atypical PKCs with agents like ZIP (zeta-inhibitory peptide) has been shown to reverse allodynia in male animals, the same effect is not consistently observed in females. nih.govnih.gov This suggests that female animals may rely on mechanisms independent of atypical PKCs for the maintenance of persistent pain states. nih.govnih.gov
Further research has also pointed to a male-specific role for another atypical PKC isoform, PKCι/λ, and its downstream target p62/GluA1 in pain states involving central sensitization. nih.govnih.gov Inhibition of this pathway resulted in analgesic effects in males but not females. nih.govnih.gov
Table 2: Sex-Specific Effects of Inhibiting Spinal Atypical PKC Pathways
| Target | Inhibitor | Effect on Allodynia (Males) | Effect on Allodynia (Females) |
|---|---|---|---|
| Atypical PKCs (PKMζ, PKCι/λ) | ZIP | Reversal | No effect |
| PKCι/λ | Specific Inhibitors | Reversal | No effect |
| p62/GluA1 | Specific Inhibitors | Reversal | No effect |
| NSF/GluA2 | Myristoylated Pep2m | Reversal | Reversal |
Advanced Research Perspectives and Future Directions
Peptide Design and Optimization for Intracellular Delivery
The delivery of therapeutic and research peptides into cells represents a significant challenge due to the formidable barrier presented by the cell membrane. frontiersin.orgrsc.org For peptides like Pep2m, which target intracellular protein-protein interactions, efficient uptake is paramount. The design of such peptides often incorporates specific strategies to enhance membrane traversal. acs.org
One common and effective strategy is the conjugation of the peptide to a cell-penetrating peptide (CPP), a short sequence known for high transduction efficiency. biosynth.com Another powerful method is chemical modification, such as the addition of a lipid moiety. biosynth.com Myristoylated Pep2m exemplifies the success of the latter approach. The attachment of myristic acid, a process known as myristoylation, significantly increases the hydrophobicity of the peptide, facilitating its interaction with and passage across the lipid bilayer of the cell membrane. nih.govscispace.com
Future optimization of Pep2m and similar peptides could involve several avenues:
Chimeric Peptides: Combining the myristoyl group with multifunctional chimeric peptides could create constructs that not only enter the cell but are also directed to specific subcellular compartments or have enhanced endosomal escape capabilities. frontiersin.org
Amphipathic Structures: Designing peptides with a balance of hydrophobic and positively charged amino acids can be customized to improve delivery based on the cargo's properties. biosynth.com
Novel Carriers: Exploring polymer-based nanocarriers or liposomes could offer alternative delivery systems with tunable properties for specific research applications. frontiersin.orgacs.org These systems can protect the peptide from degradation and control its release. frontiersin.org
Research into these areas aims to create next-generation peptide tools with improved efficiency, lower toxicity, and greater specificity for intracellular targets. frontiersin.orgresearchgate.net
Deeper Elucidation of Myristoylation's Role in Cellular Uptake and Target Specificity
Myristoylation is a naturally occurring post-translational modification where the enzyme N-myristoyltransferase (NMT) attaches a myristoyl group to the N-terminal glycine (B1666218) of many eukaryotic and viral proteins. scispace.comnih.gov This lipid modification is crucial for mediating protein-protein and protein-membrane interactions, often directing proteins to specific cellular membranes. scispace.comnih.govresearchgate.net
In the context of synthetic peptides like myristoylated Pep2m, the myristoyl group serves as a lipid anchor, enabling the otherwise membrane-impermeant peptide to enter living cells. nih.gov Studies have shown that the uptake of myristoylated peptides is efficient and temperature-dependent, suggesting an active cellular process may be involved. nih.gov The membrane association is rapid, and unlike uptake mediated by some CPPs like TAT, it does not appear to be enhanced by agents such as pyrenebutyrate, indicating a distinct mechanism of entry. nih.gov
Future research should focus on several key questions regarding myristoylation's role:
Uptake Mechanism: The precise endocytic or non-endocytic pathway responsible for the internalization of myristoylated Pep2m is not fully understood. Further investigation is needed to clarify whether it involves macropinocytosis, clathrin-mediated endocytosis, or direct membrane translocation.
Subcellular Trafficking: Once inside the cell, how does the myristoyl group influence the peptide's movement and localization? It is plausible that it targets the peptide to endomembrane systems or the inner leaflet of the plasma membrane, placing it in proximity to its targets, NSF and GluA2-containing AMPA receptors. researchgate.netmdpi.com
Target Specificity: Does the myristoyl group contribute to target specificity beyond simply increasing local concentration near the membrane? It could potentially induce conformational changes in the peptide or influence its interaction with the membrane-associated NSF/GluA2 complex. Myristoylation can promote specific protein-protein interactions, a function that could be relevant for Pep2m's action. nih.gov
A deeper understanding of these aspects will not only refine the use of myristoylated Pep2m as a research tool but also inform the design of other lipidated peptides for intracellular applications.
Comparative Studies with Other PKC Modulators and AMPAR Regulators
Myristoylated Pep2m functions within a critical signaling pathway involving Protein Kinase M zeta (PKMζ), an atypical isoform of Protein Kinase C (PKC). medchemexpress.commedchemexpress.comnih.gov PKMζ is a constitutively active kinase essential for maintaining the late phase of LTP (L-LTP), a cellular correlate of long-term memory. nih.govtandfonline.comjneurosci.org Myristoylated Pep2m is not a direct modulator of PKC; instead, it blocks a key downstream effector of PKMζ. medchemexpress.commedchemexpress.com
The mechanism of myristoylated Pep2m can be compared with other agents that modulate this pathway:
| Compound/Regulator | Primary Target | Mechanism of Action | Effect on AMPAR Trafficking |
| Myristoylated Pep2m | NSF/GluA2 Interaction | Inhibits the interaction between NSF and the GluA2 AMPA receptor subunit. tocris.com | Blocks NSF-dependent trafficking of AMPA receptors, causing a rundown of basal synaptic currents and reversing established LTP. tocris.comnih.govjneurosci.org |
| PKMζ | Downstream Effectors (e.g., NSF) | A constitutively active kinase that enhances NSF/GluR2-dependent AMPAR trafficking. nih.govjneurosci.orgnih.gov | Promotes the insertion of GluA2-containing AMPARs into the postsynaptic membrane. nih.govtandfonline.com |
| pep2-EVKI | GluR2/PICK1 Interaction | Selectively disrupts the interaction between GluR2 and Protein Interacting with C-Kinase 1 (PICK1). nih.govnih.gov | Mimics and occludes PKMζ-mediated potentiation by releasing AMPARs from an extrasynaptic reserve pool. nih.govnih.govjneurosci.org |
| Botulinum Toxin B (Botox B) | VAMP/Synaptobrevin | Cleaves VAMP, a protein required for vesicle-mediated exocytosis. nih.govtandfonline.com | Blocks the exocytotic AMPAR trafficking pathway; does not affect PKMζ-mediated potentiation. nih.govtandfonline.com |
This comparison highlights the unique role of myristoylated Pep2m. While direct PKMζ inhibitors would block all downstream effects of the kinase, myristoylated Pep2m allows researchers to specifically isolate the contribution of the NSF/GluR2-dependent trafficking pathway. medchemexpress.commedchemexpress.com Studies using this peptide have demonstrated that PKMζ maintains L-LTP primarily through this NSF/GluR2 mechanism, rather than by enhancing VAMP-dependent exocytosis. nih.govtandfonline.comjneurosci.org
Potential for Understanding Synaptic Plasticity Disorders
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. openaccesspub.orgleibniz-fmp.de Aberrations in synaptic plasticity are implicated in a wide range of neurological and psychiatric conditions, including Alzheimer's disease, epilepsy, schizophrenia, and chronic pain. openaccesspub.orgbristol.ac.uknovapublishers.com The molecular machinery that myristoylated Pep2m targets—the trafficking of AMPA receptors—is central to many forms of synaptic plasticity, particularly LTP and long-term depression (LTD). tocris.comtocris.com
Therefore, myristoylated Pep2m serves as a critical tool for dissecting how these fundamental processes go awry in disease states:
Alzheimer's Disease: This neurodegenerative disorder is characterized by synaptic dysfunction and memory loss. bristol.ac.uk Investigating the PKMζ-NSF-GluR2 pathway in models of Alzheimer's could reveal how amyloid-beta or tau pathology disrupts the maintenance of synaptic connections essential for memory.
Epilepsy: Characterized by excessive neuronal activity, epilepsy is associated with abnormal synaptic strength. bristol.ac.uknovapublishers.com Probing the role of AMPAR trafficking with tools like myristoylated Pep2m could clarify how homeostatic plasticity mechanisms fail, leading to hyperexcitability.
Neurodevelopmental Disorders: Many neurodevelopmental disorders involve altered synapse formation and function. novapublishers.com Research using myristoylated Pep2m can help elucidate how the regulation of AMPA receptor expression contributes to the proper development and fine-tuning of neural circuits. helsinki.fi
By providing a means to specifically block a key pathway in synaptic maintenance, myristoylated Pep2m allows for a more precise understanding of the molecular underpinnings of synaptic plasticity disorders, potentially highlighting new therapeutic targets. openaccesspub.org
Uncovering Novel Downstream Effectors of PKMζ-NSF-GluR2 Axis
The current model of PKMζ action posits that the kinase maintains L-LTP by persistently enhancing the NSF/GluR2-dependent trafficking of AMPA receptors to the synapse. jneurosci.orgjneurosci.org A key downstream event of this action is the disruption of the interaction between GluR2-containing receptors and PICK1, a protein that holds AMPARs in an extrasynaptic reserve pool. nih.govnih.gov By acting through NSF, PKMζ facilitates the release of these receptors, promoting their insertion into the postsynaptic density. nih.govtandfonline.com This model is strongly supported by experiments showing that blocking the GluR2/PICK1 interaction mimics and occludes the effect of PKMζ. nih.govnih.gov
However, the signaling cascade may be more complex, and future research using tools like myristoylated Pep2m could uncover novel effectors and regulatory interactions. Potential areas for investigation include:
The Actin Cytoskeleton: Synaptic plasticity involves changes in the structure of dendritic spines, which are heavily dependent on actin dynamics. While some studies suggest PKMζ's effect on AMPAR potentiation is independent of actin polymerization, other work indicates that actin dynamics are important for PKMζ regulation itself. nih.govtandfonline.com Further research is needed to clarify the interplay between the PKMζ-NSF-GluR2 axis and the actin-dependent regulation of AMPAR movement and spine morphology. nih.govtandfonline.com
Additional Binding Partners: While NSF is a known target, PKMζ likely interacts with a network of other proteins to exert its effects. biorxiv.org For instance, the protein KIBRA/WWC1 has been shown to target PKMζ to activated synapses. biorxiv.org Proteomic studies in the presence and absence of myristoylated Pep2m could identify other proteins whose association with the AMPAR complex is dependent on the NSF-GluR2 interaction.
Nuclear Functions: Recent evidence suggests that PKMζ can be transported into the nucleus in an activity-dependent manner, where it may play a role in regulating gene expression related to memory maintenance through histone modification. nih.gov Understanding how synaptic events, which can be modulated by myristoylated Pep2m, connect to these nuclear functions is a promising future direction.
Methodological Advancements for Investigating Peptide-Protein Interactions In Situ
Studying the direct interaction between myristoylated Pep2m and the NSF-GluR2 complex within the native environment of a cell is technically challenging but crucial for validating its mechanism and understanding its dynamics. nih.gov Methodological advancements offer exciting possibilities for visualizing and quantifying these interactions in situ.
Future research could leverage a range of advanced techniques:
Förster Resonance Energy Transfer (FRET): By labeling myristoylated Pep2m and either NSF or GluA2 with a FRET pair of fluorophores, it would be possible to directly visualize their proximity and interaction in real-time within living neurons. mdpi.com
Proximity Ligation Assay (PLA): This technique allows for the in situ detection of protein-protein interactions with high specificity and sensitivity. PLA could be used in fixed cells to visualize the disruption of the endogenous NSF-GluR2 interaction following treatment with myristoylated Pep2m.
Super-Resolution Microscopy: Techniques like STED or PALM/STORM could be used to visualize the localization of fluorescently-tagged myristoylated Pep2m relative to NSF and AMPA receptors at the nanoscale, providing unprecedented detail about its distribution within dendritic spines.
Computational Modeling: Advanced molecular modeling and docking simulations can provide structural insights into the peptide-protein interface. springernature.com These computational tools can predict how myristoylated Pep2m binds to the NSF-GluR2 complex and guide the design of more potent or specific inhibitors.
Chemoproteomics: Using modified versions of myristoylated Pep2m that can be crosslinked to their binding partners in situ, followed by mass spectrometry, could definitively identify its direct interactors within the cell, confirming target engagement and potentially revealing off-target effects.
Applying these cutting-edge methods will provide a more complete and dynamic picture of how myristoylated Pep2m functions at the molecular level within its complex cellular environment.
Q & A
Q. How can researchers ensure ethical rigor in studies involving Pep2m’s potential cognitive side effects?
- Methodology : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For animal studies, follow ARRIVE guidelines for reporting and obtain IACUC approval. In human cell models, use de-identified commercial cell lines and disclose conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
